Boc-Lys(Z)-OH Boc-Lys(Z)-OH
Brand Name: Vulcanchem
CAS No.: 2389-45-9
VCID: VC21538976
InChI: InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Molecular Formula: C19H28N2O6
Molecular Weight: 380.4 g/mol

Boc-Lys(Z)-OH

CAS No.: 2389-45-9

VCID: VC21538976

Molecular Formula: C19H28N2O6

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-Lys(Z)-OH - 2389-45-9

Description

Boc-Lys(Z)-OH, also known as N-alpha-tert-butoxycarbonyl-N-epsilon-benzyloxycarbonyl-L-lysine, is a protected amino acid derivative commonly used in peptide synthesis. It is a crucial building block for creating complex peptides due to its dual protection strategy, which involves both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. These protecting groups are essential for preventing unwanted side reactions during the synthesis process.

Synthesis and Preparation

The synthesis of Boc-Lys(Z)-OH involves the protection of L-lysine with both Boc and Cbz groups. This process typically starts with L-lysine, which is first protected with a Boc group at the alpha-amino position. Subsequently, the epsilon-amino group is protected with a Cbz group. The resulting compound is then purified and used in peptide synthesis protocols.

Applications in Peptide Synthesis

Boc-Lys(Z)-OH is widely used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its dual protection allows for selective deprotection and coupling steps, enabling the synthesis of complex peptides with high precision.

Solid-Phase Peptide Synthesis

In SPPS, Boc-Lys(Z)-OH is attached to a resin, and the Boc group is removed under acidic conditions to expose the alpha-amino group for coupling with other amino acids. The Cbz group remains intact until the final stages of synthesis, protecting the epsilon-amino group from unwanted reactions.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, Boc-Lys(Z)-OH is used to build peptides in solution. The Boc group is removed to allow coupling, while the Cbz group protects the epsilon-amino group until it is selectively removed, typically under hydrogenation conditions.

Safety and Handling

Boc-Lys(Z)-OH is considered hazardous and requires proper handling. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

Research Findings

Recent research has highlighted the importance of Boc-Lys(Z)-OH in synthesizing peptides with specific functionalities. For example, in studies involving the synthesis of well-defined defect lysine peptides, protected lysine derivatives like Boc-Lys(Z)-OH are crucial for achieving high yields and purity .

Binding Affinities

Peptides synthesized using Boc-Lys(Z)-OH have been studied for their binding affinities to various molecules, including carbohydrates. These studies demonstrate the versatility of peptides synthesized with this compound in biomedical applications .

CAS No. 2389-45-9
Product Name Boc-Lys(Z)-OH
Molecular Formula C19H28N2O6
Molecular Weight 380.4 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Standard InChIKey BDHUTRNYBGWPBL-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Synonyms Boc-Lys(Z)-OH;2389-45-9;n-boc-n'-cbz-l-lysine;BOC-LYS(CBZ)-OH;Nalpha-Boc-Nepsilon-Cbz-L-lysine;Boc-L-Lys(Z)-OH;(S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoicacid;Nalpha-Boc-Nepsilon-Z-L-lysine;Nepsilon-Z-Nalpha-Boc-L-lysine;BDHUTRNYBGWPBL-HNNXBMFYSA-N;(2S)-6-{[(benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]hexanoicacid;N-ALPHA-BOC-N-EPSILON-BENZYLOXYCARBONYL-L-LYSINE;Nalpha-(tert-Butoxycarbonyl)-Nepsilon-carbobenzoxy-L-lysine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoicacid;N-alpha-t-BOC-N-epsilon-CBZ-L-LYSINE;AmbotzBAA1106;PubChem12666;BOC-LYS(Z);BOC-L-LYSINE(CBZ);AC1MC5M8;BOC-L-LYS(BZL)-OH;BOC-L-LYS(CBZ)-OH;B8254_SIGMA;N-Boc-N'-Cbz-L-lysine;SCHEMBL2334319
PubChem Compound 2724765
Last Modified Aug 15 2023

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